molecular formula C12H21BrN2O3 B12282969 4-Boc-1-(3-bromopropyl)-2-piperazinone

4-Boc-1-(3-bromopropyl)-2-piperazinone

Cat. No.: B12282969
M. Wt: 321.21 g/mol
InChI Key: MGTUHPIXYWTSSI-UHFFFAOYSA-N
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Description

4-Boc-1-(3-bromopropyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromopropyl chain, and a piperazinone ring. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-1-(3-bromopropyl)-2-piperazinone typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions.

    Alkylation: The protected piperazine is then alkylated with 3-bromopropyl bromide under basic conditions to introduce the bromopropyl chain.

    Cyclization: The alkylated intermediate undergoes cyclization to form the piperazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Boc-1-(3-bromopropyl)-2-piperazinone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Cyclization: Cyclization reactions may require the use of strong bases or acids, depending on the desired product.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Deprotection: The major product is the free amine.

    Cyclization: Cyclized products with varying ring sizes and functionalities.

Scientific Research Applications

4-Boc-1-(3-bromopropyl)-2-piperazinone has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the construction of complex organic molecules.

    Biological Studies: Utilized in the development of bioactive molecules and probes.

Mechanism of Action

The mechanism of action of 4-Boc-1-(3-bromopropyl)-2-piperazinone depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients. The bromopropyl chain can participate in nucleophilic substitution reactions, while the piperazinone ring can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Boc-1-(3-chloropropyl)-2-piperazinone: Similar structure but with a chlorine atom instead of bromine.

    4-Boc-1-(3-iodopropyl)-2-piperazinone: Similar structure but with an iodine atom instead of bromine.

    4-Boc-1-(3-aminopropyl)-2-piperazinone: Similar structure but with an amino group instead of bromine.

Uniqueness

4-Boc-1-(3-bromopropyl)-2-piperazinone is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The Boc protecting group also provides stability during synthetic transformations.

Properties

Molecular Formula

C12H21BrN2O3

Molecular Weight

321.21 g/mol

IUPAC Name

tert-butyl 4-(3-bromopropyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9H2,1-3H3

InChI Key

MGTUHPIXYWTSSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCBr

Origin of Product

United States

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